molecular formula C11H20N2O2 B3395820 (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione CAS No. 15136-24-0

(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione

Cat. No. B3395820
CAS RN: 15136-24-0
M. Wt: 212.29 g/mol
InChI Key: UPOUGDHEEGKEGS-IUCAKERBSA-N
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Description

(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione, also known as MPDP, is a chemical compound that has been of interest to the scientific community due to its potential as a research tool in the field of neuroscience. MPDP is a derivative of piperazine and has been shown to have a unique mechanism of action that makes it a valuable tool for studying certain aspects of brain function.

Mechanism of Action

(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione works by inhibiting the reuptake of dopamine and serotonin, which are two important neurotransmitters in the brain. This results in an increase in the concentration of these neurotransmitters in the synapse, leading to increased activation of their respective receptors.
Biochemical and Physiological Effects:
The increased activation of dopamine and serotonin receptors in the brain has been shown to have various biochemical and physiological effects. These effects include increased locomotor activity, increased heart rate, and increased body temperature. (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione has also been shown to have anxiolytic effects, meaning it can reduce anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione in lab experiments is that it has a unique mechanism of action that makes it a valuable tool for studying certain aspects of brain function. Additionally, it has been shown to have consistent effects across different species, making it a useful tool for comparative studies. However, one limitation of using (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione is that it has a relatively short half-life, meaning its effects may not last long enough for certain types of experiments.

Future Directions

There are several potential future directions for research involving (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione. One area of interest is the use of (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione to study the effects of drugs of abuse on the brain. Additionally, (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione could be used to study the effects of different neurotransmitters on various brain regions. Finally, (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione could be used in combination with other research tools, such as optogenetics, to better understand the neural circuits involved in various behaviors and functions.

Scientific Research Applications

(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione has been used in scientific research to study the effects of certain neurotransmitters on brain function. Specifically, it has been used to study the effects of dopamine and serotonin on the brain. (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione has also been used to study the mechanisms of action of various drugs that affect these neurotransmitters.

properties

IUPAC Name

(3S,6S)-3-(2-methylpropyl)-6-propan-2-ylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-6(2)5-8-10(14)13-9(7(3)4)11(15)12-8/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOUGDHEEGKEGS-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649367
Record name (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione

CAS RN

15136-24-0
Record name (3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Reactant of Route 2
(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Reactant of Route 3
(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Reactant of Route 4
(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Reactant of Route 5
(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione
Reactant of Route 6
(3S,6S)-3-(2-Methylpropyl)-6-(propan-2-yl)piperazine-2,5-dione

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